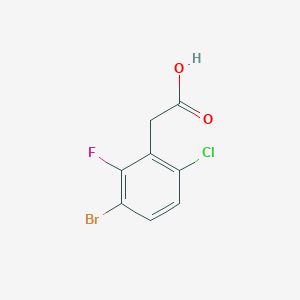

3-Bromo-6-chloro-2-fluorophenylacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

2-(3-bromo-6-chloro-2-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

MJMPLLKMXWVRRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(=O)O)F)Br |

Origin of Product |

United States |

Diastereomeric Salt Formation and Crystallization:

A widely used method for resolving carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine. researchgate.netwikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. researchgate.net After separation, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acids. researchgate.netlibretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Class |

| (R)-(+)-α-Methylbenzylamine | Chiral Amine |

| (S)-(-)-α-Methylbenzylamine | Chiral Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol |

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. researchgate.netnih.govmdpi.commdpi.com This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.netmdpi.com For example, a racemic mixture of an ester derivative of the chiral phenylacetic acid analogue could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer, leaving the other enantiomer in its ester form. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme. nih.gov

Chiral Chromatography:

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

The development of chiral analogues of 3-Bromo-6-chloro-2-fluorophenylacetic acid and the ability to isolate them in enantiomerically pure forms are essential for detailed structure-activity relationship studies and for the potential development of stereospecific therapeutic agents.

Derivatization Strategies and Analogue Synthesis

Functional Group Interconversions on the Aromatic Ring

The halogenated aromatic ring is a key platform for introducing further chemical diversity. The bromine atom, in particular, serves as a versatile handle for a range of transformations.

The bromine atom on the phenyl ring is particularly amenable to halogen-metal exchange reactions. This process typically involves treatment with an organometallic reagent, such as an organolithium or a Grignard reagent like isopropylmagnesium chloride. organic-chemistry.org This exchange generates a highly reactive aryllithium or arylmagnesium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide array of different substituents onto the aromatic ring. The regioselectivity of this exchange is a key consideration in synthetic design. organic-chemistry.org This strategy effectively converts the carbon-bromine bond into a carbon-metal bond, which is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.

Beyond halogen exchange, the aromatic halogens can be replaced with other functional groups through various transition-metal-catalyzed and nucleophilic substitution reactions.

Cyano Group: The introduction of a cyano (-CN) group can be achieved via palladium-catalyzed cyanation. This reaction typically involves treating the bromo-substituted precursor with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). acs.org This method is effective for converting aryl bromides into the corresponding benzonitriles, which are valuable intermediates for synthesizing acids, amides, or amines. acs.orggoogle.com

Methoxy and Phenoxy Groups: Methoxy (-OCH₃) and phenoxy (-OPh) groups can be introduced through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed etherification reactions (e.g., Buchwald-Hartwig or Ullmann condensation). The synthesis of analogues such as 2-(2-bromo-4-chloro-6-fluorophenoxy)acetic acid demonstrates the feasibility of incorporating phenoxy moieties. nih.gov Similarly, the existence of related compounds like 2-chloro-6-fluoro-3-methoxyphenylacetic acid suggests that methoxy groups can be incorporated into the aromatic ring, typically by reacting a precursor phenol with a methylating agent or by coupling the aryl halide with methanol in the presence of a suitable catalyst. synquestlabs.com The Mitsunobu reaction is another route used to access phenoxy derivatives. sci-hub.box

Table 1: Functional Group Interconversions on the Aromatic Ring

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Derivative Class |

|---|

Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety is a primary site for modification, allowing for the synthesis of esters, amides, and other derivatives through well-established synthetic protocols.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. google.com Methyl and ethyl esters are frequently synthesized as they can serve as protected forms of the carboxylic acid or as intermediates for further reactions. acs.orgresearchgate.net

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. The reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species reacts readily with an amine to form the amide bond. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to facilitate the reaction directly between the carboxylic acid and the amine. sci-hub.box

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in a suitable solvent like tetrahydrofuran (THF). The product of this reaction would be 2-(3-Bromo-6-chloro-2-fluorophenyl)ethanol, a valuable intermediate for further synthetic elaboration.

Oxidation: The acetic acid side chain is generally resistant to further oxidation under standard conditions without cleaving the carbon-carbon bond or degrading the aromatic ring. Harsh oxidative conditions could lead to the formation of benzoic acid derivatives or complete degradation of the side chain.

Table 2: Modifications of the Acetic Acid Side Chain

| Reaction | Reagents/Conditions | Resulting Functional Group | Derivative Class |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester | Phenylacetate Esters |

Synthesis of Biphenylic and Polyaromatic Analogues

The presence of the bromine atom makes 3-Bromo-6-chloro-2-fluorophenylacetic acid an excellent substrate for palladium-catalyzed cross-coupling reactions to construct biphenyl and other polyaromatic systems. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose. In this reaction, the aryl bromide is coupled with an arylboronic acid or arylboronate ester in the presence of a palladium catalyst and a base. sci-hub.box This reaction forms a new carbon-carbon bond between the two aromatic rings, yielding a biphenylic analogue. The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituted or unsubstituted aryl and heteroaryl groups, providing access to a large library of complex analogues. sci-hub.box

Incorporation into Heterocyclic Systems

The synthesis of heterocyclic compounds from this compound leverages the reactivity of its carboxylic acid group and the potential for reactions involving the substituted phenyl ring. These transformations can lead to the formation of various heterocyclic cores, such as pyridinones, oxazoles, and thiazoles, which are prevalent in medicinal chemistry.

One common strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester. This activated form can then undergo cyclization reactions with appropriate binucleophilic reagents. For instance, reaction with a β-amino alcohol could lead to the formation of an oxazoline ring, which can be subsequently oxidized to the corresponding oxazole. Similarly, reaction with a β-aminothiol could yield a thiazoline, a precursor to thiazoles.

Multicomponent reactions offer an efficient pathway to complex heterocyclic structures in a single step. For example, a Ugi or Passerini reaction involving an isocyanide, an aldehyde or ketone, and the carboxylic acid could be employed to generate α-acylamino carboxamide derivatives, which can serve as precursors for various five-membered heterocycles. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.govnii.ac.jp

The Hantzsch thiazole synthesis, a well-established method, can be adapted for the synthesis of thiazole derivatives. nih.govresearchgate.net This would typically involve the conversion of the phenylacetic acid to an α-haloketone derivative, which can then be condensed with a thiourea or thioamide. nih.govresearchgate.net The specific reaction conditions, including the choice of solvent and base, would be critical in optimizing the yield of the desired thiazole.

Similarly, oxazole synthesis can be achieved through various routes, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. ijpsonline.comekb.eg Alternatively, the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), provides a direct route to oxazoles from aldehydes, which could be derived from the phenylacetic acid. ijpsonline.com

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Synthetic Approach | Key Reagents |

| Pyridinones | Cyclocondensation | β-ketoesters, enamines |

| Oxazoles | Robinson-Gabriel synthesis, Van Leusen reaction | α-acylamino ketones, TosMIC |

| Thiazoles | Hantzsch synthesis | α-haloketones, thioamides |

Development of Chiral Analogues and Resolution Techniques

The α-carbon of this compound is a prochiral center, and the introduction of a substituent at this position creates a chiral center, leading to the formation of enantiomers. The development of chiral analogues and their separation into individual enantiomers are crucial for understanding their stereospecific interactions in biological systems.

Asymmetric Synthesis:

One approach to obtaining enantiomerically pure analogues is through asymmetric synthesis. This can be achieved by employing chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comfrontiersin.org For instance, the phenylacetic acid can be converted to an amide with a chiral amine, and then the α-position can be stereoselectively alkylated. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched α-substituted phenylacetic acid.

Chiral Resolution:

Alternatively, a racemic mixture of a chiral analogue can be synthesized and then separated into its constituent enantiomers through a process called chiral resolution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

For a molecule like 3-Bromo-6-chloro-2-fluorophenylacetic acid, Density Functional Theory (DFT) would be a primary method of investigation. Researchers would typically use a functional, such as B3LYP, to model the electron correlation and exchange. These studies would aim to determine the optimized molecular geometry and calculate key electronic parameters.

A hypothetical data table of results from a DFT study is presented below for illustrative purposes.

| Parameter | Hypothetical Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.8 | Debye |

| Note: These values are purely illustrative and not based on actual calculations for this compound. |

To complement DFT studies, ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be employed. These methods, while computationally more intensive, are based on first principles and can provide a higher level of theoretical accuracy for properties like electron correlation energies.

The choice of basis set and exchange-correlation functional is critical for the accuracy of quantum chemical calculations. For a molecule containing heavy atoms like bromine and chlorine, a basis set such as 6-311++G(d,p) would likely be chosen to accurately describe the electron distribution, including polarization and diffuse functions. The selection of a functional would be guided by the specific properties being investigated, with hybrid functionals like B3LYP being a common starting point.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the acetic acid side chain necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and its potential interactions.

Theoretical chemists would perform a systematic scan of the potential energy surface by rotating the dihedral angles of the side chain relative to the phenyl ring. This process would identify various low-energy conformers. Each of these structures would then be fully optimized to find the most stable geometries. The relative energies of these conformers would determine their population at a given temperature.

A hypothetical data table summarizing rotational barriers is shown below.

| Rotation Axis | Hypothetical Rotational Barrier | Unit |

| Phenyl-CH2 Bond | 4.2 | kcal/mol |

| CH2-COOH Bond | 2.8 | kcal/mol |

| Note: These values are purely illustrative and not based on actual calculations for this compound. |

Solvent Effects on Conformation (Solvation Theory)

There are no available studies that specifically investigate the influence of different solvents on the conformational structure of this compound. Research in this area would typically involve computational methods to model how the molecule's three-dimensional shape, including the orientation of the carboxylic acid group relative to the phenyl ring, changes in various solvent environments. Such studies are crucial for understanding the molecule's behavior in solution, which can impact its reactivity and physical properties. However, no such solvation theory investigations have been published for this compound.

Mechanistic Insights from Computational Modeling

Detailed computational modeling to elucidate reaction mechanisms involving this compound has not been reported in the scientific literature. This includes the following specific areas:

Transition State Characterization

No computational studies have been found that characterize the transition states of reactions in which this compound participates. Transition state analysis is a powerful computational tool used to understand the energy barriers and the specific atomic arrangements of molecules as they transform from reactants to products.

Reaction Pathway Elucidation

Similarly, there is a lack of published research on the elucidation of reaction pathways for this compound through computational modeling. Such studies would provide a step-by-step understanding of the chemical transformations it undergoes, which is fundamental for optimizing reaction conditions and predicting potential byproducts.

Prediction of Spectroscopic Parameters

Computational predictions of the spectroscopic parameters for this compound are not available in the reviewed literature. These predictions are valuable for complementing and aiding in the interpretation of experimental spectroscopic data.

NMR Chemical Shifts and Coupling Constants

No data could be found on the computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Theoretical calculations of these parameters are instrumental in the structural elucidation of complex organic molecules.

Vibrational Frequencies (IR and Raman)

There are no published computational studies that report the predicted infrared (IR) and Raman vibrational frequencies for this compound. These theoretical spectra are often used to assign experimental vibrational bands to specific molecular motions.

Applications of 3 Bromo 6 Chloro 2 Fluorophenylacetic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

While the specific use of 3-Bromo-6-chloro-2-fluorophenylacetic acid as a precursor in the documented synthesis of complex organic molecules is not extensively detailed in readily available scientific literature, its structural motifs are common in various fields of organic chemistry. Halogenated phenylacetic acids, in general, serve as important starting materials. The bromine and chlorine atoms can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can be converted into a wide range of other functional groups, including esters, amides, and alcohols, further expanding its synthetic utility.

Intermediates for Pharmaceutical Lead Compound Synthesis

Phenylacetic acid derivatives are a well-established class of intermediates in the pharmaceutical industry. The specific contribution of this compound to the synthesis of pharmaceutical lead compounds is not widely published. However, compounds with similar halogenation patterns are often investigated in medicinal chemistry for their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine, in particular, is a common strategy to enhance metabolic stability and binding affinity.

Building Block in Agrochemical Development

In the field of agrochemical research, halogenated aromatic compounds are frequently incorporated into the structures of novel pesticides and herbicides. The specific application of this compound in agrochemical development is not prominently documented in public research. Generally, the introduction of halogen atoms can influence the biological activity and environmental persistence of agrochemical agents.

Utility in Materials Science Research

The role of this compound in materials science research is an area with limited available information. In principle, functionalized aromatic compounds can be utilized in the synthesis of polymers, liquid crystals, and other advanced materials. The potential for this specific compound to be used in such applications would depend on its reactivity and the desired properties of the final material.

Role in Catalyst Ligand Design and Coordination Chemistry

There is currently no readily available information detailing the use of this compound in the design of catalyst ligands or in coordination chemistry. The development of new ligands is a dynamic area of research, and while this compound possesses potential coordination sites, its application in this context has not been described in the accessible literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

An exploration of the forward-looking research and emerging trends surrounding this compound reveals a landscape rich with opportunities for innovation in chemical synthesis and analysis. As a polyhalogenated aromatic compound, it stands at the intersection of several key areas of development, from sustainable manufacturing and novel reactivity to the integration of artificial intelligence and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-6-chloro-2-fluorophenylacetic acid, and how can regioselectivity be optimized?

- Methodology : Utilize halogen-directed coupling strategies. For example, bromination of 6-chloro-2-fluorophenylacetic acid using NBS (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) can target the meta position relative to the chloro and fluoro substituents . Confirm regioselectivity via H NMR (e.g., coupling patterns for aromatic protons) and LC-MS to verify molecular weight .

Q. How to assess the purity and stability of this compound under varying storage conditions?

- Methodology : Perform accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 28 days. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and track impurity profiles. Use DSC (Differential Scanning Calorimetry) to identify thermal decomposition points .

Q. What spectroscopic techniques are critical for characterizing halogen-substituted phenylacetic acid derivatives?

- Methodology : Combine F NMR (to confirm fluorine position) and C NMR (to distinguish bromine vs. chlorine substitution patterns). Compare chemical shifts with structurally related compounds like 2-bromo-6-chlorobenzoic acid (δ ~125–135 ppm for aromatic carbons) .

Advanced Research Questions

Q. How to resolve contradictions in reported melting points or spectral data for halogenated phenylacetic acids?

- Methodology : Cross-validate data using independent synthesis batches and standardized analytical protocols. For instance, discrepancies in melting points (e.g., 99–102°C for 3-bromophenylacetic acid vs. 117–119°C for 4-bromo isomers) may arise from polymorphism . Use X-ray crystallography to confirm crystal packing differences .

Q. What strategies mitigate competing side reactions during multi-halogen functionalization?

- Methodology : Employ directing groups or protecting acetic acid moieties. For example, esterify the acetic acid group (e.g., methyl ester) to prevent unwanted nucleophilic substitution at the α-carbon during bromination/chlorination. Deprotect post-reaction using LiOH/THF .

Q. How to design cross-coupling reactions using this compound as a building block?

- Methodology : Convert the bromine substituent to a boronic acid via Miyaura borylation (Pd(dppf)Cl, bis(pinacolato)diboron) for Suzuki-Miyaura couplings. Optimize solvent systems (e.g., DMF/HO) and monitor reaction progress via TLC (silica gel, UV visualization) .

Q. What computational tools predict the reactivity of halogen-substituted phenylacetic acids in catalytic systems?

- Methodology : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 16) to model transition states for halogen displacement. Compare activation energies for bromine vs. chlorine substitution in Pd-catalyzed reactions. Validate with kinetic isotope effect studies .

Notes on Evidence Utilization

- Structural Analogues : Data from 2-bromo-6-chlorobenzoic acid ( ) and 2-chloro-6-fluorophenylacetic acid () inform synthetic and analytical protocols.

- Reactivity Trends : Boronic acid derivatives ( ) guide cross-coupling strategies.

- Contradictions : Discrepancies in melting points ( vs. 2) highlight the need for rigorous batch-to-batch validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.